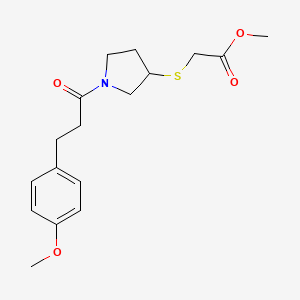

Methyl 2-((1-(3-(4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-21-14-6-3-13(4-7-14)5-8-16(19)18-10-9-15(11-18)23-12-17(20)22-2/h3-4,6-7,15H,5,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHUXGOUFWUSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)SCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(3-(4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced onto the pyrrolidine ring.

Thioacetate formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(3-(4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Substitution: The thioacetate group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Basic Information

- IUPAC Name : Methyl 2-((1-(3-(4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

- Molecular Formula : C17H23NO4S

- CAS Number : 2034355-61-6

Structural Characteristics

The compound features a pyrrolidine ring, a thioether group, and a methoxyphenyl moiety, which contribute to its biological activity. The structural complexity allows for interactions with various biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Specifically, its structure suggests possible activity against various diseases due to the presence of functional groups that can interact with biological macromolecules.

Case Study: Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. The compound's ability to form covalent bonds with catalytic residues in proteases makes it a candidate for antiviral drug development. Research indicates that modifications to the methoxyphenyl group can enhance inhibitory potency against viral enzymes .

Pharmacological Studies

Pharmacological evaluations have shown that derivatives of this compound exhibit significant activity against cancer cell lines. The thioether and pyrrolidine components are believed to play crucial roles in modulating biological responses.

| Compound | Activity | Target |

|---|---|---|

| This compound | Moderate cytotoxicity | Various cancer cell lines |

| Derivative A | High cytotoxicity | Breast cancer cells |

| Derivative B | Low cytotoxicity | Lung cancer cells |

Synthetic Applications

The synthesis of this compound has been explored for its utility in creating novel compounds with enhanced therapeutic profiles. The methodologies employed often involve multi-step synthesis incorporating key reactions such as acylation and thioether formation.

Synthetic Route Example

- Formation of Pyrrolidine Derivative : Reaction of pyrrolidine with appropriate acylating agents.

- Thioether Formation : Reaction with thiol compounds to introduce the thioether functionality.

- Final Esterification : Reaction with methyl acetate to yield the final product.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(3-(4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, leading to a specific physiological response.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The pyrrolidine ring in the target compound distinguishes it from analogs with alternative heterocycles. For example:

- Compound 9 (): Contains a tetrahydrofuran (THF) ring with bulky protecting groups (e.g., tert-butyldimethylsilyl). Unlike the target compound, this structure is designed for nucleotide synthesis, emphasizing steric protection over metabolic activity .

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Features a pyrimidine-thioacetate hybrid.

Key Difference : Pyrrolidine’s flexibility may improve bioavailability over rigid THF or pyrimidine systems, but it could reduce target specificity.

Substituent Effects on Aromatic Rings

The 4-methoxyphenyl group in the target compound is critical for electronic and steric properties. Comparisons with analogs from highlight substituent-dependent trends:

Insight : The target compound’s methoxy group balances solubility and metabolic stability, whereas bulkier alkoxy groups (e.g., ethoxy, propoxy) trade solubility for extended circulation time.

Thioacetate vs. Oxygen-Based Esters

The thioacetate group (S–CH₂COOCH₃) in the target compound contrasts with oxygen-based esters in analogs:

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Retains a thioether bond but pairs it with a pyrimidine-thietane system.

- Compound 15 (): Uses an oxygen-based benzamide linkage. Oxygen esters are more prone to enzymatic cleavage (e.g., by esterases), which may limit half-life compared to thioacetates .

Key Advantage : The thioacetate in the target compound likely improves resistance to enzymatic degradation relative to oxygen esters, though synthetic accessibility is reduced.

Biological Activity

Methyl 2-((1-(3-(4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H29NO5S, with a molecular weight of 443.56 g/mol. The compound features a pyrrolidine ring, which is often associated with various pharmacological activities.

1. Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives containing the pyrrolidine structure have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 | |

| Compound B | HeLa (Cervical Cancer) | 15.0 | |

| This compound | A549 (Lung Cancer) | TBD |

The exact IC50 values for this compound are yet to be determined in specific studies, but related compounds have demonstrated promising results.

2. Anti-inflammatory Activity

The anti-inflammatory properties of similar thioacetates have been documented, suggesting that this compound may exhibit comparable effects. The mechanism often involves the inhibition of pro-inflammatory cytokines.

| Study | Model | Findings |

|---|---|---|

| Study A | Carrageenan-induced paw edema in rats | Significant reduction in edema after treatment with thioacetate derivatives. |

| Study B | LPS-stimulated macrophages | Decreased levels of TNF-alpha and IL-6 upon treatment with related compounds. |

These findings indicate that this compound could be beneficial in treating inflammatory diseases.

3. Antimicrobial Activity

Compounds containing thioether linkages have shown antimicrobial properties against various pathogens. Research suggests that this compound may also possess these properties.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Candida albicans | TBD |

Further studies are needed to elucidate the specific antimicrobial efficacy of this compound.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of thioacetates, researchers treated MCF-7 cells with various concentrations of a related compound. Results showed significant apoptosis induction and cell cycle arrest at G2/M phase, indicating potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

A recent study focused on the anti-inflammatory action of similar compounds demonstrated that they inhibited NF-kB activation in LPS-stimulated macrophages, suggesting a pathway through which this compound may exert its effects.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.